molecular formula C25H23OP B3000302 (R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1456816-37-7

(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B3000302
CAS No.: 1456816-37-7
M. Wt: 370.432
InChI Key: HKAWVLHXUZNLPP-MHZLTWQESA-N
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Description

“®-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole” is a complex organic compound. It contains an anthracene moiety, known for its fluorescent properties , and a tert-butyl group, which is known for its unique reactivity pattern .


Synthesis Analysis

The synthesis of this compound could potentially involve the use of tert-butyl nitrite (TBN) under solvent-free conditions . The tert-butyl group is often used in chemical transformations due to its unique reactivity pattern .


Molecular Structure Analysis

The molecular structure of this compound likely involves pairwise anthracene stacking, which is known to induce high-efficiency fluorescence . The tert-butyl group, due to its crowded nature, may influence the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be influenced by the unique reactivity pattern of the tert-butyl group . The anthracene moiety in the compound could contribute to excimer-induced high-efficiency fluorescence .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by the anthracene and tert-butyl groups. The anthracene moiety is known for its fluorescent properties , while the tert-butyl group is known for its unique reactivity pattern .

Scientific Research Applications

Electroluminescent Devices

(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole and its derivatives have been explored for their application in organic light emitting devices (OLEDs). Novel anthracene-oxadiazole derivatives, related to this compound, show good thermal stability and glass transition temperatures, making them suitable as emitters in OLEDs. These derivatives display promising electrochemical and photophysical properties, with some exhibiting significant brightness and efficiency in electroluminescent devices (Mallesham et al., 2014).

Antineoplastic Properties

Benzoxazole-2ylphosphonates, structurally related to this compound, have been developed and evaluated for their antineoplastic properties. These compounds, after undergoing specific chemical modifications, have shown potential as anticancer agents, particularly in inducing apoptosis in cancer cells (Barghash et al., 2014).

Asymmetric Hydrogenation

Chiral 2-phosphino-2,3-dihydrobenzo[d][1,3]oxaphosphole ligands, similar to this compound, have been used in rhodium-catalyzed asymmetric hydrogenation. These ligands provided excellent enantioselectivities and reactivities in the hydrogenation of alpha- and beta-acylamino acrylates (Tang et al., 2010).

Photomechanical Organic Microcrystals

Compounds structurally related to this compound have been used in the growth of photomechanical organic microcrystals. These microcrystals, such as those derived from (E)-3-(Anthracen-9-yl)acrylic acid, demonstrate significant photomechanical responses, making them suitable for applications in material science and photomechanics (Al‐Kaysi et al., 2015).

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Anthracene derivatives, closely related to this compound, have been used in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. These compounds, particularly terthiophene and anthracene, are effective matrices for electron-transfer ionization in MALDI, used for analyzing various compounds (McCarley et al., 1998).

Mechanism of Action

The mechanism of action of this compound could be related to its fluorescent properties, which are due to pairwise anthracene stacking . The tert-butyl group could also play a role in its mechanism of action due to its unique reactivity pattern .

Future Directions

The future directions for research on this compound could involve further exploration of its fluorescent properties , as well as its unique reactivity pattern due to the tert-butyl group . It could also be interesting to explore its potential applications in various fields, such as materials science or bioengineering .

Properties

IUPAC Name

(3R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23OP/c1-25(2,3)27-16-26-22-14-8-13-21(24(22)27)23-19-11-6-4-9-17(19)15-18-10-5-7-12-20(18)23/h4-15H,16H2,1-3H3/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAWVLHXUZNLPP-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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